
Methyl 2,5-dibutylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,5-dibutylpyrrolidine-1-carboxylate is a chemical compound that belongs to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dibutylpyrrolidine-1-carboxylate typically involves the reaction of 2,5-dibutylpyrrolidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, and the product is isolated by extraction and purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl 2,5-dibutylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with a base to facilitate the nucleophilic attack.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Methyl 2,5-dibutylpyrrolidine-1-methanol.
Substitution: Corresponding amides or thioesters, depending on the nucleophile used.
科学的研究の応用
Methyl 2,5-dibutylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its structural similarity to other bioactive pyrrolidine derivatives.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of functional materials.
作用機序
The mechanism of action of Methyl 2,5-dibutylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Methyl 2,5-dibutylpyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives, such as:
Methyl 2,5-dimethylpyrrolidine-1-carboxylate: Similar structure but with methyl groups instead of butyl groups, leading to different steric and electronic properties.
Methyl 2,5-diphenylpyrrolidine-1-carboxylate: Contains phenyl groups, which can enhance aromatic interactions and alter the compound’s biological activity.
Methyl 2,5-diethylpyrrolidine-1-carboxylate: Ethyl groups provide intermediate steric effects compared to methyl and butyl groups.
特性
CAS番号 |
919286-45-6 |
|---|---|
分子式 |
C14H27NO2 |
分子量 |
241.37 g/mol |
IUPAC名 |
methyl 2,5-dibutylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H27NO2/c1-4-6-8-12-10-11-13(9-7-5-2)15(12)14(16)17-3/h12-13H,4-11H2,1-3H3 |
InChIキー |
OTBWMRMRLCSBRY-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CCC(N1C(=O)OC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


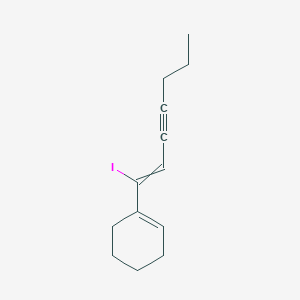
![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)

![1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane](/img/structure/B14198196.png)
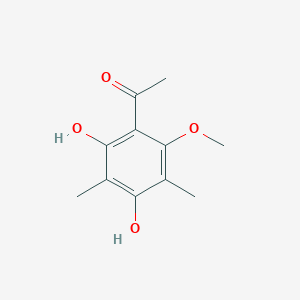
![4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14198211.png)
![2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol](/img/structure/B14198212.png)
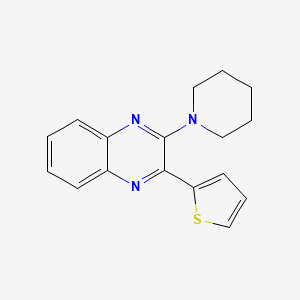

![2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14198231.png)
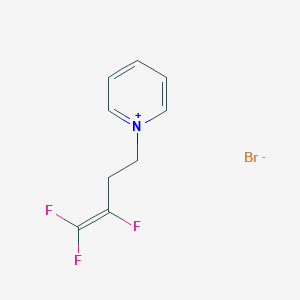
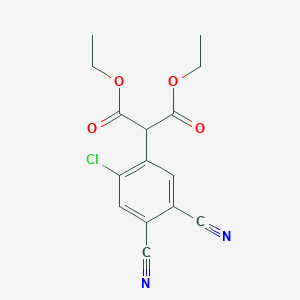
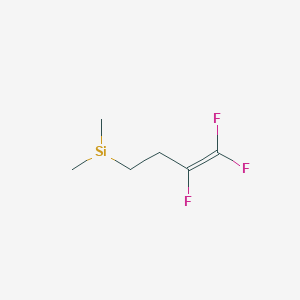
![2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide](/img/structure/B14198246.png)
